- An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system, Chemical Communications (Cambridge, 2004, (6), 734-735
Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
Número CAS:89489-56-5
MF:C6H10O3
Megavatios:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26
1,3-Dioxolan-2-one, 4-propyl- Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-Dioxolan-2-one, 4-propyl-
- 4-propyl-1,3-dioxolan-2-one
- 4-Propyl-1,3-dioxolan-2-one (ACI)
- Carbonic acid, cyclic propylethylene ester (7CI)
- Carbonic acid, propylethylene ester (6CI)
- 1,2-Pentanediol carbonate
- 1,2-Pentylene carbonate
- 4-Propyl-1,3-dioxolidin-2-one
- SCHEMBL164146
- DTXSID30548405
- CS-0134586
- E81658
- AS-82213
- 89489-56-5
- 1,3-Dioxolan-2-one,4-propyl
-
- Renchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
- Clave inchi: AUXJVUDWWLIGRU-UHFFFAOYSA-N
- Sonrisas: O=C1OC(CCC)CO1
Atributos calculados
- Calidad precisa: 130.062994177g/mol
- Masa isotópica única: 130.062994177g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 2
- Complejidad: 111
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.5
- Superficie del Polo topológico: 35.5Ų
1,3-Dioxolan-2-one, 4-propyl- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM542137-250mg |
4-Propyl-1,3-dioxolan-2-one |
89489-56-5 | 97% | 250mg |
$75 | 2023-02-17 | |
| Chemenu | CM542137-1g |
4-Propyl-1,3-dioxolan-2-one |
89489-56-5 | 97% | 1g |
$160 | 2023-02-17 | |
| Chemenu | CM542137-5g |
4-Propyl-1,3-dioxolan-2-one |
89489-56-5 | 97% | 5g |
$665 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1248732-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 1g |
$180 | 2024-06-07 | |
| 1PlusChem | 1P008882-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$59.00 | 2024-04-20 | |
| 1PlusChem | 1P008882-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 250mg |
$80.00 | 2024-04-20 | |
| Aaron | AR0088GE-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$37.00 | 2025-02-11 | |
| Aaron | AR0088GE-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 250mg |
$60.00 | 2025-02-11 | |
| Aaron | AR0088GE-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 1g |
$143.00 | 2025-02-11 | |
| Aaron | AR0088GE-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 5g |
$642.00 | 2025-02-11 |
1,3-Dioxolan-2-one, 4-propyl- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 1 h, 125 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline , Zinc triflate Solvents: N-Methyl-2-pyrrolidone ; 3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referencia
- Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide, Green Chemistry, 2020, 22(13), 4231-4239
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: 1852525-54-2 ; 1 MPa, 120 °C; 3 h, 120 °C
Referencia
- Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5], RSC Advances, 2015, 5(83), 67886-67891
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium bromide , Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ; 12 h, 1 atm, rt
Referencia
- Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2, Organometallics, 2019, 38(18), 3429-3435
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ; 24 h, 60 °C
1.2 1 atm, 60 °C → rt
1.2 1 atm, 60 °C → rt
Referencia
- Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions, Green Chemistry, 2016, 18(17), 4611-4615
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ; 10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referencia
- CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium bromide , 2414116-88-2 ; 24 h, 40 °C
Referencia
- Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation, Chemistry - A European Journal, 2020, 26(20), 4510-4514
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ; 1 atm, rt
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
Referencia
- Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions, New Journal of Chemistry, 2020, 44(27), 11817-11823
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ; 1 atm, 25 °C
Referencia
- Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode, RSC Advances, 2015, 5(30), 23189-23192
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Triethylene glycol , Potassium iodide ; 24 h, 1 atm, 40 °C
Referencia
- Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Dicobalt octacarbonyl ; 1 h, 180 °C
Referencia
- Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8, Russian Journal of Organic Chemistry, 2014, 50(7), 948-952
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ; 5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
1.2 24 h, 1 atm, 40 °C
Referencia
- Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: 2097081-09-7 ; 2 h, 0.8 MPa, 100 °C
Referencia
- Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates, Catalysis Letters, 2017, 147(6), 1453-1463
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ; 5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referencia
- Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases, European Journal of Organic Chemistry, 2004, (14), 3080-3089
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Zinc iodide , Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ; 12 h, rt
1.2 rt
1.2 rt
Referencia
- Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions, Green Chemistry, 2018, 20(23), 5285-5291
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Potassium bromide , Cobalt dinitrate , 2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ; 5 h, 0.6 MPa, 100 °C
Referencia
- Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions, Applied Organometallic Chemistry, 2020, 34(3),
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: Dichloromethane , Niobium pentoxide Solvents: Dimethylformamide ; 12 h, 5 MPa, 423 K; 423 K → rt
Referencia
- Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Tetraethylammonium tetrafluoroborate , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
Referencia
- Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549
1,3-Dioxolan-2-one, 4-propyl- Raw materials
1,3-Dioxolan-2-one, 4-propyl- Preparation Products
1,3-Dioxolan-2-one, 4-propyl- Literatura relevante
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos